molecular formula C11H12N2O B13068415 1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one

1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13068415
M. Wt: 188.23 g/mol
InChI Key: RMNLUQPIRFTDDA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one can be compared with other similar compounds, such as:

    1-Phenyl-2,3-dihydro-1H-pyrazol-3-one: This compound has a similar structure but lacks the dimethyl groups on the aromatic ring, which can affect its chemical and biological properties.

    2,5-Dimethylphenylhydrazine: This precursor compound shares the same aromatic ring structure but lacks the pyrazolone ring, resulting in different reactivity and applications.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolone derivative with different substituents, which can influence its pharmacological activity and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyrazolone derivatives.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-1H-pyrazol-5-one

InChI

InChI=1S/C11H12N2O/c1-8-3-4-9(2)10(7-8)13-6-5-11(14)12-13/h3-7H,1-2H3,(H,12,14)

InChI Key

RMNLUQPIRFTDDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CC(=O)N2

Origin of Product

United States

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